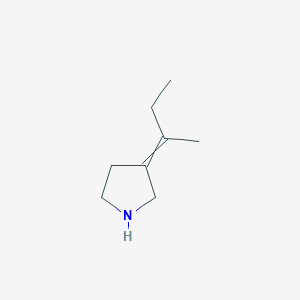

3-(Butan-2-yliden)pyrrolidin

Übersicht

Beschreibung

The compound “3-(Butan-2-ylidene)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones provides functionalized pyrrolidines in good yields with exclusive chemoselectivity and high diastereoselectivity .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors. For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Pyrrolidin ist ein vielseitiges Grundgerüst für neuartige biologisch aktive Verbindungen . Der fünfgliedrige Pyrrolidinring wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Grundgerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .

Bioaktive Moleküle

Bioaktive Moleküle mit Zielselektivität, die durch den Pyrrolidinring und seine Derivate gekennzeichnet sind, einschließlich Pyrrolizinen, Pyrrolidin-2-on, Pyrrolidin-2,5-dionen und Prolinol, wurden berichtet . Diese Moleküle wurden in der Literatur von 2015 bis heute beschrieben .

Tetramate-Verbindungen

Die Tetramate-Verbindungen Bripiodionen (BPD) und sein neues Analog, das das seltene Gerüst von 3-(2H-Pyran-2-yliden)pyrrolidin-2,4-dion aufweist, wurden aus dem Schwammsymbiontenbakterium Streptomyces reniochalinae LHW50302 entdeckt . Diese Verbindungen zeigen ein breites Spektrum an Bioaktivitäten wie Antibiotika, Antitumor, Antimykotika und Antiviral .

Asymmetrische Synthese

Pyrrolidinbasierte Organokatalysatoren wurden in der asymmetrischen Synthese eingesetzt . Die 2-Hydroxy-3-[(2-Pyrrolidinyl)methylamino]pinane mit unterschiedlichen Konfigurationen an den C-2- und C-3-Stereozentren wurden durch Reduktion der entsprechenden Hydroxyamide erhalten .

Zukünftige Richtungen

Wirkmechanismus

Target of action

Many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The interaction of these compounds with their targets often results in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

The biosynthesis of similar compounds, such as tetramates in microorganisms, is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of action

The result of these compounds’ action can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemische Analyse

Biochemical Properties

3-(Butan-2-ylidene)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated intermediates, which are crucial for further biochemical transformations. Additionally, 3-(Butan-2-ylidene)pyrrolidine may interact with nonribosomal peptide synthetases, influencing the biosynthesis of tetramic acid derivatives .

Cellular Effects

The effects of 3-(Butan-2-ylidene)pyrrolidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as increased or decreased production of specific proteins. Furthermore, 3-(Butan-2-ylidene)pyrrolidine can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 3-(Butan-2-ylidene)pyrrolidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, 3-(Butan-2-ylidene)pyrrolidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Butan-2-ylidene)pyrrolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Butan-2-ylidene)pyrrolidine can remain stable under certain conditions, but may degrade over time, leading to the formation of different metabolites . These metabolites can have distinct biological activities, further influencing cellular processes. Long-term exposure to 3-(Butan-2-ylidene)pyrrolidine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(Butan-2-ylidene)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic processes, and alterations in normal physiological functions . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

3-(Butan-2-ylidene)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated intermediates . These intermediates can further undergo biochemical transformations, contributing to the overall metabolic flux within the cell. Additionally, 3-(Butan-2-ylidene)pyrrolidine may influence the levels of specific metabolites, thereby affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of 3-(Butan-2-ylidene)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, 3-(Butan-2-ylidene)pyrrolidine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s biological activity and function.

Subcellular Localization

The subcellular localization of 3-(Butan-2-ylidene)pyrrolidine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity . Additionally, 3-(Butan-2-ylidene)pyrrolidine may accumulate in the nucleus, affecting gene expression and transcriptional regulation .

Eigenschaften

IUPAC Name |

3-butan-2-ylidenepyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7(2)8-4-5-9-6-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVBZUBBFZINGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1CCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)

![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)

![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)

![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493025.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)

![6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493029.png)

![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)